molecular formula C8H8BrNO B6217510 3-bromo-5,6-dimethylpyridine-2-carbaldehyde CAS No. 2742653-68-3

3-bromo-5,6-dimethylpyridine-2-carbaldehyde

Cat. No.: B6217510
CAS No.: 2742653-68-3
M. Wt: 214.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-5,6-dimethylpyridine-2-carbaldehyde is a chemical compound with the molecular formula C8H8BrNO and a molecular weight of 214.1 g/mol.

Preparation Methods

The synthesis of 3-bromo-5,6-dimethylpyridine-2-carbaldehyde typically involves the bromination of 5,6-dimethylpyridine-2-carbaldehyde. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, followed by purification steps to isolate the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-bromo-5,6-dimethylpyridine-2-carbaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

3-bromo-5,6-dimethylpyridine-2-carbaldehyde is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It is used in the study of biochemical pathways and as a building block for biologically active molecules.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-bromo-5,6-dimethylpyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The bromine atom and the aldehyde group play crucial roles in its reactivity and interactions with other molecules. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. These interactions can modulate biological pathways and result in various effects, depending on the specific application .

Comparison with Similar Compounds

3-bromo-5,6-dimethylpyridine-2-carbaldehyde can be compared with other similar compounds, such as:

  • 3-bromo-4,5-dimethylpyridine-2-carbaldehyde
  • 3-bromo-5,6-dimethylpyridine
  • 5,6-dimethylpyridine-2-carbaldehyde

These compounds share structural similarities but differ in the position of substituents or the presence of additional functional groups. The unique combination of the bromine atom and the aldehyde group in this compound contributes to its distinct reactivity and applications .

Properties

CAS No.

2742653-68-3

Molecular Formula

C8H8BrNO

Molecular Weight

214.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.